molecular formula C11H9N5OS2 B5010758 5-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

5-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B5010758
M. Wt: 291.4 g/mol
InChI Key: ZOTRHTGDMZEYSY-UHFFFAOYSA-N
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Description

5-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C11H9N5OS2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine is 291.02485227 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

Similar compounds have been known to target proteins like aldose reductase .

Mode of Action

It’s known that the compound likely interacts with its targets through the nitrogen atoms . The interaction with the target protein may lead to changes in the protein’s function, thereby exerting its effects.

Biochemical Pathways

Based on the potential target (aldose reductase), it could be involved in the polyol pathway, which plays a role in glucose metabolism .

Pharmacokinetics

The compound’s molecular weight (26523) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

Similar compounds have shown significant antibacterial activity against salmonella typhi , suggesting that this compound may also have antimicrobial properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound is solid at room temperature , which could affect its solubility and therefore its bioavailability and efficacy

Biochemical Analysis

Biochemical Properties

5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. These interactions are crucial as they can modulate neurotransmitter levels in the nervous system, potentially offering therapeutic benefits for neurodegenerative diseases . Additionally, the compound’s interaction with bacterial enzymes suggests its potential as an antibacterial agent .

Cellular Effects

The effects of 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, it influences cell signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and proliferation . The compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Molecular Mechanism

At the molecular level, 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions . The compound also acts as an inhibitor of specific signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and immune responses . Additionally, it can modulate gene expression by interacting with transcription factors and altering chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . In in vitro studies, the compound’s effects on cell viability and apoptosis were consistent over extended periods .

Dosage Effects in Animal Models

The effects of 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s accumulation in vital organs and its interaction with cellular components .

Metabolic Pathways

5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound also interacts with cofactors such as NADH and FADH2, which are essential for its metabolic processing . These interactions can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is also affected by binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-thiadiazol-2-amine is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also translocate to the nucleus, where it affects gene expression by binding to DNA and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity by altering its interaction with cellular components .

Properties

IUPAC Name

5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS2/c12-10-15-16-11(19-10)18-6-8-13-14-9(17-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTRHTGDMZEYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.